7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMJCVWNLNMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)O)CCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxy-6-methoxy-4-methylcoumarin.
Etherification: The hydroxyl group at position 7 is etherified with 2-(2-methoxyethoxy)ethyl bromide under basic conditions to introduce the 2-(2-methoxyethoxy)ethyl group.
Chemical Reactions Analysis
Formylation at C-8 Position
The introduction of the aldehyde group at position C-8 is achieved via Duff reaction using hexamethylenetetramine (HTMA) in trifluoroacetic acid (TFA) at 95°C for 2 hours ( ):
| Reaction Parameter | Value |
|---|---|
| Reagent | HTMA (4 eq) |
| Solvent | TFA |
| Temperature | 95°C |
| Reaction Time | 2 h |
| Yield | 37% |
-
¹H NMR (CDCl₃*) : δ 10.66 (s, CHO), 7.30 (s, ArH), 4.01 (s, OCH₃).
-
¹³C NMR : δ 192.40 (CHO), 160.38 (C=O).
Alkylation and Etherification
The methoxyethoxyethyl side chain is introduced via nucleophilic substitution using toluene-4-sulphonic acid 2-(2-methoxy-ethoxy)-ethyl ester under basic conditions ( , ):
| Reaction Component | Details |
|---|---|
| Substrate | 2-(2-Methoxy-ethoxy)-ethanol |
| Alkylating Agent | TsCl in THF/NaOH |
| Base | NaH in DMF |
| Temperature | 0–5°C (initial), 80°C (final) |
| Yield | 89% (intermediate) |
Regioselective Functionalization
The hydroxyl group at C-7 participates in O-alkylation or acylation reactions. For example:
-
Prenylation : Reacts with prenyl bromide under K₂CO₃ in DMF/water to introduce isopentenyl groups ( ).
-
Acylation : Reacts with benzoyl chlorides (e.g., 4-trifluoromethyl benzoylchloride) in pyridine to form ester derivatives ( ).
Comparative Reactivity in Solvent Systems
The choice of solvent significantly impacts reaction efficiency ( , ):
| Solvent | Application | Efficiency |
|---|---|---|
| TFA | Duff reaction | High |
| DMF/Water | Alkylation | Moderate |
| THF | Nucleophilic substitution | High |
Stability Under Acidic Conditions
The compound demonstrates stability in strong acids (e.g., H₃PO₄, TFA) but undergoes hydrolysis in aqueous NaOH, leading to ring-opening reactions ( , ).
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Case Study : A study on related chromene derivatives demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in nutraceuticals and functional foods aimed at promoting health and preventing oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer.
Case Study : In vitro studies have indicated that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions .
Anticancer Activity
Some derivatives of chromenes have been investigated for their anticancer properties. They may induce apoptosis (programmed cell death) in cancer cells or inhibit tumor growth.
Case Study : A research article highlighted the anticancer effects of similar compounds against breast cancer cell lines, where they induced apoptosis through the mitochondrial pathway . This suggests that this compound may also possess similar properties.
Pesticidal Activity
Compounds within the chromene family have been explored for their potential as natural pesticides. Their ability to disrupt pest metabolism or inhibit growth can be beneficial in sustainable agriculture.
Case Study : Studies have reported that certain chromene derivatives exhibit insecticidal properties against common agricultural pests, thus providing an environmentally friendly alternative to synthetic pesticides .
Polymer Chemistry
The unique structural features of this compound allow it to be used as a monomer or additive in polymer synthesis.
Case Study : Research has shown that incorporating chromene derivatives into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
7-Hydroxy-6-Methoxy-2-(2-Phenylethyl)Chromone ()
- Substituents : 7-OH, 6-OCH₃, 2-(2-phenylethyl).
- Molecular Formula : C₁₈H₁₆O₄ (MW: 296.32 g/mol).
- Key Differences :
- Substituent at position 2 (phenylethyl) vs. position 3 (polyether chain) in the target compound.
- The phenylethyl group increases lipophilicity, favoring membrane permeability but reducing water solubility compared to the target’s hydrophilic chain.
- Applications: Not explicitly reported, but phenylethyl groups are common in bioactive coumarins for antimicrobial and anti-inflammatory effects .
4-Aminomethyl-7-Methoxy-Chromen-2-One ()
- Substituents : 7-OCH₃, 4-CH₂NH₂.
- Molecular Formula: C₁₂H₁₃NO₃ (MW: 219.24 g/mol).
- Key Differences: Position 4 features an aminomethyl group instead of a methyl group, introducing a basic nitrogen for pH-dependent solubility. Lacks the 3-position polyether chain and 6-methoxy group, reducing steric and electronic complexity.
6-[3-(Dimethylamino)Acryloyl]-4-Ethyl-7-Hydroxy-8-Methyl-2H-Chromen-2-One ()
- Substituents : 7-OH, 4-C₂H₅, 6-acryloyl, 8-CH₃.
- Molecular Formula: C₁₈H₁₉NO₅ (MW: 329.35 g/mol).
- Ethyl and methyl groups at positions 4 and 8 add steric bulk, contrasting with the target’s methyl and polyether substituents.
- Applications : Biochemical applications inferred from acryloyl’s role in enzyme inhibition .
3-(1,3-Benzothiazol-2-Yl)-7-Hydroxy-2H-Chromen-2-One ()
- Substituents : 7-OH, 3-(benzothiazolyl).
- Molecular Formula: C₁₆H₉NO₃S (MW: 295.31 g/mol).
- Lacks methoxy and polyether groups, reducing solubility but enhancing planar rigidity.
- Applications : Benzothiazole derivatives are studied for anticancer and neuroprotective activities .
Structural and Functional Analysis Table
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | 7-OH, 6-OCH₃, 3-(polyether), 4-CH₃ | C₁₆H₂₄O₇ | 328.36 | Enhanced hydrophilicity |
| 7-Hydroxy-6-Methoxy-2-(2-Phenylethyl)Chromone | 7-OH, 6-OCH₃, 2-(phenylethyl) | C₁₈H₁₆O₄ | 296.32 | High lipophilicity |
| 4-Aminomethyl-7-Methoxy-Chromen-2-One | 7-OCH₃, 4-CH₂NH₂ | C₁₂H₁₃NO₃ | 219.24 | pH-dependent solubility |
| 6-Acryloyl Derivative | 7-OH, 4-C₂H₅, 6-acryloyl, 8-CH₃ | C₁₈H₁₉NO₅ | 329.35 | Reactive acryloyl moiety |
| 3-Benzothiazolyl Derivative | 7-OH, 3-(benzothiazolyl) | C₁₆H₉NO₃S | 295.31 | Aromatic stacking potential |
Biological Activity
7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one, also known by its CAS number 1338937-12-4, is a complex organic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anti-inflammatory and antioxidant agent. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.33 g/mol. The structure features a chromene backbone modified by hydroxyl, methoxy, and ethyl ether groups, enhancing its solubility and bioavailability compared to simpler analogs .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant lipoxygenase (LOX) inhibitory activity. In a study involving the isolation of this compound from the bark of Millettia ovalifolia, it was found to have an IC50 value of 116.83 ± 0.02 μM, indicating its effectiveness in inhibiting enzymes associated with inflammatory processes .
2. Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays. It has demonstrated strong free radical scavenging ability, which is crucial for combating oxidative stress-related diseases. The presence of multiple hydroxyl and methoxy groups contributes to this activity .
3. Antiproliferative Effects
In vitro studies have shown that the compound possesses antiproliferative effects against several cancer cell lines. For instance, it has been noted that derivatives of similar chromene structures exhibit IC50 values ranging from 1.2 to 5.3 μM against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that the compound may be a promising candidate for further development in cancer therapeutics.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Lipoxygenase : By inhibiting LOX enzymes, the compound reduces the formation of pro-inflammatory mediators.
- Scavenging Free Radicals : Its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis, although further research is needed to elucidate these mechanisms fully .
Summary Table of Biological Activities
Notable Research Insights
- Study on Inflammation : A study published in MDPI highlighted the compound's role in reducing inflammation markers in vitro, supporting its traditional use in herbal medicine for inflammatory conditions .
- Cancer Research : Another study indicated that structural modifications on similar chromene compounds could enhance their antiproliferative properties, suggesting pathways for synthetic optimization of 7-hydroxy derivatives for better therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including alkylation, oxidation, and functional group protection/deprotection. Key steps include:
- Alkylation : Introducing the 2-(2-methoxyethoxy)ethyl group via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .
- Oxidation : Selective oxidation of hydroxyl groups using agents like pyridinium chlorochromate (PCC) in dichloromethane .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while protic solvents may reduce byproduct formation .
- Yield Optimization : Catalyst choice (e.g., FeCl₃ for Lewis acid-mediated coupling) and temperature control (reflux vs. room temperature) significantly impact efficiency. For example, FeCl₃-catalyzed reactions in THF improve regioselectivity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm; chromenone carbonyl at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₈H₂₄O₇, exact mass 376.15 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the chromenone core .
Advanced Research Questions
Q. How do the methoxyethoxy and hydroxyl substituents influence solubility and bioavailability in pharmacological studies?
- Solubility : The 2-(2-methoxyethoxy)ethyl group enhances hydrophilicity. Solubility in ionic liquids (e.g., EMIM[MDEGSO₄]) can be modeled using UNIFAC-IL to predict interactions .
- Bioavailability : Substituent polarity affects membrane permeability. Computational models (e.g., LogP ~2.5) predict moderate blood-brain barrier penetration .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase Inhibition : Molecular docking studies suggest the chromenone core binds ATP pockets in kinases (e.g., EGFR), with methoxyethoxy groups stabilizing hydrophobic interactions .
- Antimicrobial Activity : The hydroxyl group chelates metal ions in bacterial enzymes (e.g., DNA gyrase), while the methyl group reduces steric hindrance for target binding .
Q. How can structural modifications improve stability under physiological conditions?
- Derivatization Strategies :
- Acetylation : Protect the hydroxyl group to reduce oxidation (e.g., acetic anhydride in pyridine) .
- Hybrid Analogues : Introduce fluorophenyl or trifluoromethyl groups to enhance metabolic stability (see related chromenone derivatives in ).
- Degradation Analysis : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., demethylation at position 6) .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s reactivity in nucleophilic substitutions: How to resolve discrepancies?
- Contradiction : Some studies report facile substitution at position 3, while others note steric hindrance from the methoxyethoxy group .
- Resolution : Computational modeling (DFT) identifies electronic effects (e.g., electron-withdrawing methoxy groups deactivating the chromenone ring) as the primary factor. Experimental validation via Hammett plots can clarify substituent effects .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yield Outcomes
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 68 | |
| Oxidation (PCC) | CH₂Cl₂, RT, 6 h | 85 | |
| FeCl₃-mediated coupling | THF, reflux, 24 h | 72 |
Table 2 : Solubility in Ionic Liquids (25°C)
| Ionic Liquid | Solubility (mg/mL) | LogP |
|---|---|---|
| EMIM[MDEGSO₄] | 12.4 | 2.3 |
| BMIM[MDEGSO₄] | 9.8 | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
